molecular formula C10H19NO4 B2797579 Tert-butyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate CAS No. 2287236-35-3

Tert-butyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

Cat. No. B2797579
M. Wt: 217.265
InChI Key: FNXCWTBHCCTILE-VGRMVHKJSA-N
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Description

“Tert-butyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate” is a chemical compound. It is also known as "tert-butyl [(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-2-yl]methylcarbamate" . The compound is offered by several suppliers such as Benchchem and Ryan Scientific, Inc .


Molecular Structure Analysis

The molecular formula of the compound is C13H24N2O2 . The (1R,2S,3R,4S) notation indicates the configuration of the chiral centers in the molecule. The numbers 1, 2, 3, and 4 refer to the carbon positions in the molecule, and R and S indicate the orientation around the chiral atom .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 240.34186 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.

properties

IUPAC Name

tert-butyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-6(11)8(13)7(5)12/h5-8,12-13H,4,11H2,1-3H3/t5-,6+,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXCWTBHCCTILE-VGRMVHKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate

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